6-Benzamido-2-bromohexanoic acid
Description
Contextualization as a Versatile Synthetic Intermediate
The versatility of 6-Benzamido-2-bromohexanoic acid stems from its dual reactivity. The α-bromo carboxylic acid moiety serves as a handle for various nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Simultaneously, the benzamido group acts as a protected form of a primary amine. This protecting group can be selectively removed under specific conditions to unveil the amine functionality for further elaboration, such as in peptide synthesis or the formation of nitrogen-containing heterocycles. nih.gov
The presence of the bromine atom at the α-position to the carboxylic acid is particularly significant. This feature enables reactions such as the formation of α-amino acids through displacement of the bromide with an amine source. For instance, derivatives of 2-amino-6-bromohexanoic acid are key intermediates in the synthesis of modified amino acids. nih.gov
Significance in the Construction of Complex Molecular Architectures
While specific, extensively documented examples of the direct use of this compound in the total synthesis of complex natural products are not readily found in broad literature searches, its structural motifs are present in various bioactive molecules. The core structure, a 6-amino-2-bromohexanoic acid derivative, provides a scaffold for creating analogues of lysine (B10760008), an essential amino acid. nih.gov This makes it a potentially valuable tool for medicinal chemists looking to synthesize peptide analogues or other complex molecules that mimic or interact with biological systems.
The ability to perform intramolecular cyclization reactions is another key aspect of its synthetic potential. Depending on the reaction conditions and the nature of the nucleophile, the bifunctional nature of this compound could be exploited to construct various heterocyclic systems. The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. google.com Although direct examples with this specific compound are sparse, the fundamental reactivity of its functional groups suggests a high potential for such applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-benzamido-2-bromohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFPFKONXJAJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277731 | |
| Record name | 6-Benzamido-2-bromohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1700-05-6 | |
| Record name | Hexanoic acid, 6-benzamido-2-bromo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Benzamido-2-bromohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Pathways of 6 Benzamido 2 Bromohexanoic Acid
Nucleophilic Substitution Reactions at the α-Brominated Carbon
The carbon atom at the second position of the hexanoic acid chain is rendered electrophilic by the presence of the bromine atom, a good leaving group. This site is therefore susceptible to attack by various nucleophiles, leading to substitution reactions primarily through an SN2 mechanism. youtube.com
Alkylation with Nitrogen-Containing Heterocycles and Amines
Nitrogen-based nucleophiles, such as primary and secondary amines or the nitrogen atoms in heterocyclic rings, can readily displace the bromide ion. youtube.comnih.gov This reaction forms a new carbon-nitrogen bond, effectively alkylating the amine or heterocycle. The reaction proceeds via a standard SN2 pathway, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, and the bromide ion is expelled. youtube.com
Generally, the reaction of an amine with an alkyl halide can lead to a mixture of primary, secondary, and tertiary amine products, as the newly formed amine can also act as a nucleophile. masterorganicchemistry.com However, by controlling stoichiometry and reaction conditions, mono-alkylation can be favored. The initial product of the reaction with a neutral amine is an ammonium (B1175870) salt, which is then deprotonated by a base (often an excess of the amine starting material) to yield the final neutral product. youtube.com
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reaction Type |
| 6-Benzamido-2-bromohexanoic acid | A primary or secondary amine (e.g., R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 6-Benzamido-2-(alkylamino)hexanoic acid | Nucleophilic Substitution |
| This compound | A nitrogen heterocycle (e.g., Pyridine) | Heat, Solvent (e.g., Acetonitrile) | 1-(1-Benzamido-5-carboxypentyl)pyridinium bromide | Nucleophilic Substitution / Quarternization |
Cyclocondensation Reactions, e.g., with Thiourea (B124793) to Iminothiazolidinones
The α-bromo acid functionality is a classic precursor for the synthesis of various heterocyclic systems. A notable example is the cyclocondensation reaction with thiourea. This transformation is a variation of the Hantzsch thiazole (B1198619) synthesis.
The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-brominated carbon of this compound, displacing the bromide ion to form an S-alkylated isothiouronium intermediate. This is followed by an intramolecular cyclization, where one of the nitrogen atoms of the intermediate attacks the electrophilic carbonyl carbon of the carboxylic acid. Subsequent dehydration (loss of a water molecule) results in the formation of a stable five-membered heterocyclic ring, specifically a 2-iminothiazolidin-4-one derivative. The resulting molecule incorporates the benzamido-pentyl side chain at the 5-position of the heterocyclic core.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reaction Type |
| This compound | Thiourea | Base (e.g., Sodium Acetate), Solvent (e.g., Ethanol), Heat | 2-Imino-5-(4-benzamidobutyl)thiazolidin-4-one | Nucleophilic Substitution followed by Cyclocondensation |
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is the second key reactive site on the molecule, allowing for a range of derivatization reactions common to this functional group. These transformations typically proceed via nucleophilic acyl substitution.
Esterification Reactions for Derivatization
Esterification is a common method for protecting the carboxylic acid group or modifying the molecule's solubility and pharmacokinetic properties. The most straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the attack by the weakly nucleophilic alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester product.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reaction Type |
| This compound | An alcohol (e.g., R-OH) | Acid catalyst (e.g., H₂SO₄), Heat | Alkyl 6-benzamido-2-bromohexanoate | Fischer Esterification |
Amide Formation Reactions
The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. However, the direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in an acid-base reaction to form a stable ammonium carboxylate salt. To facilitate amide bond formation, the carboxylic acid must first be "activated."
One common activation strategy involves converting the carboxylic acid to a more reactive acyl chloride. This is achieved by treating this compound with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-benzamido-2-bromohexanoyl chloride is a highly electrophilic species that reacts rapidly with an amine to form the corresponding amide, with the elimination of HCl. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction directly between the carboxylic acid and the amine.
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reaction Type |
| 1 (Activation) | This compound | Thionyl chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂) | 6-Benzamido-2-bromohexanoyl chloride | Acyl Chloride Formation |
| 2 (Coupling) | 6-Benzamido-2-bromohexanoyl chloride | A primary or secondary amine (e.g., R-NH₂) | Base (e.g., Triethylamine) | N-Alkyl-6-benzamido-2-bromohexanamide | Nucleophilic Acyl Substitution |
Intermediacy in Complex Reaction Sequences
Due to its dual reactivity, this compound serves as a valuable intermediate in the synthesis of more complex molecules. It can be used to introduce a (4-benzamidobutyl) substituent onto a molecular scaffold. For example, the iminothiazolidinone product described in section 3.1.2 is itself a versatile intermediate. The imino group of the heterocycle can be further functionalized, or the benzamide (B126) group could be hydrolyzed to reveal a primary amine, allowing for subsequent chemical modifications at different points of the molecule. This strategic utility allows chemists to build complex architectures by sequentially or selectively reacting at the α-bromo position and the carboxylic acid group.
Applications of 6 Benzamido 2 Bromohexanoic Acid in Chemical Research and Development
Role as a Key Building Block for Structural Diversification
In organic synthesis, "building blocks" are relatively simple molecules that can be combined in a controlled, stepwise manner to create larger, more elaborate target compounds. 6-Benzamido-2-bromohexanoic acid exemplifies a highly useful building block due to its distinct reactive sites.
The structure can be viewed as a modified derivative of the amino acid lysine (B10760008), where the epsilon-amino group is protected by a benzoyl group ("benzamido"). This protection is crucial as it prevents the amine from undergoing unwanted reactions, allowing chemists to selectively utilize the other functional groups.
The two primary points for chemical modification are:
The Carboxylic Acid (-COOH): This group can readily participate in reactions such as esterification or, more importantly, amide bond formation. This allows it to be coupled with other amino acids or amine-containing molecules to build peptide chains or other complex amides.
The Alpha-Bromo (-Br) group: The bromine atom at the alpha position (adjacent to the carboxylic acid) is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of chemical moieties at this position, including azides, amines, thiols, and other carbon-based groups.
This dual reactivity allows for a programmed and directional synthesis strategy. For instance, a researcher could first use the alpha-bromo group to introduce a new side chain and then use the carboxylic acid to link the entire molecule to another scaffold, leading to a high degree of structural diversification from a single starting material. This strategic value is a cornerstone of modern library synthesis for drug discovery.
Integration into Scaffold-Based Drug Discovery Research
Scaffold-based drug discovery is a strategy that focuses on identifying and optimizing a core molecular structure (the "scaffold") that is known to interact with a biological target. By systematically adding different chemical groups to this scaffold, researchers can explore the structure-activity relationship (SAR) and fine-tune the molecule's properties to enhance potency and selectivity.
This compound serves as an ideal scaffold precursor. Its six-carbon hexanoic acid backbone is a common structural motif found in many biologically active natural products and synthetic drugs. Its inherent functionality allows it to be readily integrated into drug discovery workflows aimed at creating libraries of related compounds for screening.
A significant application of scaffolds like this compound is in the design of enzyme inhibitors. Enzymes are critical biological catalysts, and inhibiting their function is a key mechanism for many therapeutic drugs.
The structure of this compound makes it a valuable precursor for creating molecules that can mimic natural substrates and bind to the active site of an enzyme. Specifically, its resemblance to a protected lysine allows it to be used in the development of inhibitors for enzymes that process lysine-containing peptides.
Recent research has highlighted the discovery of highly potent inhibitors of human arginases I and II, which are based on α,α-disubstituted amino acid scaffolds. nih.gov One lead candidate, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, features a modified hexanoic acid core and demonstrates significant therapeutic potential. nih.gov This underscores the utility of the hexanoic acid framework in designing potent enzyme inhibitors.
Furthermore, the synthesis of lysine analogues, such as 4-thialysine, often involves precursors with reactive leaving groups like bromine, which are used to introduce key functional groups. nih.gov Similarly, derivatives of (S)-2-aminoadipic acid, another six-carbon amino acid, are crucial intermediates for synthesizing α-aminoadipic acid peptides, which have important biological and pharmacological activities. google.com
In this context, this compound is a rationally designed precursor for enzyme inhibitor scaffolds. The alpha-bromo position allows for the introduction of various functional groups that can interact with specific pockets within an enzyme's active site. The carboxylic acid end can be used to anchor the molecule or to build out a peptide-like structure, while the protected benzamido group mimics the side chain of lysine, helping to guide the molecule to the correct biological target. This strategic design makes it a powerful tool in the development of novel therapeutics.
Mechanistic and Stereochemical Investigations in Reactions Involving 6 Benzamido 2 Bromohexanoic Acid
Elucidation of Reaction Mechanisms in Derivatization
The derivatization of 6-benzamido-2-bromohexanoic acid is often characterized by the participation of the benzamido group as a neighboring group. This intramolecular participation significantly alters the reaction mechanism compared to a simple intermolecular nucleophilic substitution.
A primary reaction pathway for this compound under basic or nucleophilic conditions is intramolecular cyclization. The mechanism is believed to proceed via neighboring group participation (NGP) of the benzamido group. In this process, the amide oxygen or nitrogen can act as an internal nucleophile, attacking the carbon atom bearing the bromine atom (C-2). This initial attack is facilitated by the formation of a five- or six-membered ring intermediate, which is energetically favorable.
The most probable mechanism involves the deprotonation of the amide nitrogen under basic conditions, forming a more potent nucleophile. This is followed by an intramolecular SN2 attack on the C-2 carbon, displacing the bromide ion and forming a bicyclic intermediate. This intermediate is then attacked by an external nucleophile or undergoes rearrangement to yield the final product, typically a lactam derivative. The rate of this reaction is often significantly accelerated compared to the intermolecular reaction of a similar compound lacking the benzamido group, a hallmark of anchimeric assistance. wikipedia.orgdalalinstitute.com
The reaction can be illustrated as follows:
Deprotonation: The amide proton is removed by a base.
Intramolecular Attack: The resulting amidate anion attacks the electrophilic C-2, displacing the bromide and forming a cyclic intermediate.
Nucleophilic Opening: The cyclic intermediate is opened by a nucleophile, leading to the final product.
The formation of a piperidinone ring system is a common outcome of such reactions. sci-hub.se The exact nature of the intermediate and the final product can be influenced by the reaction conditions, such as the solvent and the nature of the nucleophile used.
| Step | Description | Key Features |
| 1 | Deprotonation of the benzamido group | Requires a base |
| 2 | Intramolecular nucleophilic attack on C-2 | Formation of a cyclic intermediate, displacement of bromide |
| 3 | Ring opening or rearrangement | Leads to the final derivatized product |
Stereochemical Outcome Analysis of Transformation Pathways
The stereochemistry of the starting material, specifically the configuration at the chiral center C-2, plays a crucial role in determining the stereochemistry of the products. When neighboring group participation is operative, the reaction typically proceeds with retention of configuration at the reaction center. dalalinstitute.comresearchgate.net
For example, if the starting material is the (R)-enantiomer of this compound, the resulting product after derivatization via an NGP mechanism will also have the (R)-configuration at the corresponding carbon atom.
| Starting Material Stereochemistry (at C-2) | Mechanism | Intermediate Stereochemistry | Final Product Stereochemistry (at C-2) |
| (R) | Neighboring Group Participation (Double Inversion) | (S) | (R) |
| (S) | Neighboring Group Participation (Double Inversion) | (R) | (S) |
| (R) or (S) | Standard SN2 (Single Inversion) | N/A | (S) or (R) respectively |
This predictable stereochemical outcome is a powerful tool in asymmetric synthesis, allowing for the transfer of chirality from the starting material to the product with high fidelity. The alternative, a direct intermolecular SN2 reaction, would lead to inversion of configuration. The observation of retention of configuration is strong evidence for the operation of a neighboring group participation mechanism.
Influence of Substrate Structure on Reaction Selectivity
The inherent structural features of this compound exert a significant influence on the selectivity of its reactions. The interplay between the different functional groups dictates the preferred reaction pathway and the nature of the products formed.
The distance between the participating benzamido group and the electrophilic C-2 center is critical. The six-carbon chain allows for the formation of a relatively strain-free five or six-membered ring intermediate, which is a key factor in promoting the neighboring group participation pathway. Shorter or longer chain lengths would likely disfavor this mechanism due to increased ring strain or entropic factors.
The nature of the substituent on the benzamido nitrogen also plays a role. The phenyl group of the benzoyl moiety can influence the nucleophilicity of the amide through electronic effects. Electron-donating groups on the phenyl ring would be expected to enhance the nucleophilicity of the amide oxygen or nitrogen, thereby increasing the rate of the intramolecular cyclization. Conversely, electron-withdrawing groups would likely decrease the rate.
| Structural Feature | Influence on Reaction Selectivity | Expected Outcome |
| Hexanoic acid chain length | Favors formation of a stable cyclic intermediate | Promotes neighboring group participation |
| Benzamido group at C-6 | Acts as an internal nucleophile | Facilitates intramolecular cyclization with retention of stereochemistry |
| Phenyl group on the amide | Modulates the nucleophilicity of the amide | Electron-donating groups increase reaction rate; electron-withdrawing groups decrease it |
| Carboxylic acid group | Can potentially compete as a neighboring group; affects solubility | Can influence reaction pathway and rate depending on pH and solvent |
Advanced Analytical Techniques for the Characterization of 6 Benzamido 2 Bromohexanoic Acid in Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 6-Benzamido-2-bromohexanoic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal provide information about the electronic environment, neighboring protons, and the number of protons, respectively. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons of the benzoyl group, the methine proton at the chiral center (C2), the methylene (B1212753) protons of the hexanoic acid chain, and the amide and carboxylic acid protons.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |
| Amide (-NH) | 7.5 - 8.5 | Triplet | 1H |
| Aromatic (-C₆H₅) | 7.4 - 7.9 | Multiplet | 5H |
| α-CH (-CHBr) | 4.2 - 4.4 | Triplet | 1H |
| ε-CH₂ (-CH₂NH) | 3.3 - 3.5 | Quartet | 2H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its functional group and electronic environment. The spectrum for this compound would be expected to show signals for the carbonyl carbons of the carboxylic acid and amide, the aromatic carbons, the carbon bearing the bromine atom, and the methylene carbons of the alkyl chain.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid Carbonyl (-C OOH) | 170 - 175 |
| Amide Carbonyl (-C ONH) | 165 - 170 |
| Aromatic Carbons (-C ₆H₅) | 127 - 134 |
| α-Carbon (-C HBr) | 45 - 55 |
| ε-Carbon (-C H₂NH) | 38 - 42 |
Mass Spectrometry (LC-MS, HR-LC-MS, Q-TOF-ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. When coupled with liquid chromatography (LC), it allows for the separation and mass analysis of individual components in a mixture.
The molecular formula of this compound is C₁₃H₁₆BrNO₃, with a monoisotopic mass of approximately 313.031 g/mol . guidechem.comlibretexts.org Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion in the mass spectrum will appear as a characteristic pair of peaks (M and M+2) of similar intensity.
High-resolution mass spectrometry (HR-LC-MS), often using analyzers like Quadrupole Time-of-Flight (Q-TOF), allows for the determination of the elemental composition of the molecule with high accuracy by measuring the exact mass. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, often producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion (⁷⁹Br) | ~314.0386 |
| [M+2+H]⁺ | Protonated molecular ion (⁸¹Br) | ~316.0366 |
| [M-H]⁻ | Deprotonated molecular ion (⁷⁹Br) | ~312.0241 |
Fragmentation analysis (MS/MS) can further confirm the structure. Common fragmentation pathways for this molecule would include the loss of the carboxylic acid group (-45 Da), loss of HBr (-81 Da), and cleavage of the amide bond, leading to characteristic benzoyl (m/z 105) or hexanoic acid-related fragments. libretexts.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. This makes IR spectroscopy a rapid and effective method for identifying the functional groups in this compound.
The spectrum would be dominated by characteristic absorptions for the carboxylic acid, the secondary amide, and the aromatic ring.
Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Amide | N-H stretch | 3250-3400 |
| Amide | C=O stretch (Amide I) | 1630-1680 |
| Amide | N-H bend (Amide II) | 1510-1570 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Aromatic Ring | C-H stretch | 3000-3100 |
| Alkyl Chain | C-H stretch | 2850-2960 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, thereby enabling both its purification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile compounds like this compound. It utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase).
A reverse-phase HPLC method is typically suitable for this compound. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture. The compound's purity is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram, often detected by UV absorbance due to the presence of the benzoyl chromophore.
Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Elution Mode | Gradient elution (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm |
| Column Temperature | 25-30 °C |
Flash Column Chromatography
Flash column chromatography is a preparative technique used for the rapid purification of chemical compounds from a mixture. rochester.edu It operates on the same principles as traditional column chromatography but uses positive pressure to drive the solvent through the column more quickly, leading to improved separations.
For the purification of this compound, a normal-phase flash chromatography setup is commonly employed. The stationary phase is typically polar silica (B1680970) gel, and the mobile phase is a less polar organic solvent system. The separation is based on the differential adsorption of the components to the silica. By gradually increasing the polarity of the eluent, compounds can be selectively eluted from the column, with less polar compounds eluting first. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). orgsyn.org
Typical Flash Column Chromatography Parameters for Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) |
| Sample Loading | Dry loading (adsorbed onto a small amount of silica) or direct liquid injection |
| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and versatile analytical technique widely employed for the qualitative analysis of this compound. Its application is crucial for rapidly assessing sample purity, identifying the compound in a mixture, and monitoring the progress of synthesis reactions in real-time. The separation on a TLC plate is based on the principle of differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase.
The molecular structure of this compound, featuring a carboxylic acid group, an amide linkage, a phenyl ring, and a bromine atom, imparts a moderate to high polarity. This polarity dictates its behavior in a TLC system, influencing the choice of both the stationary and mobile phases for effective separation.
Stationary Phase Selection
For the analysis of an acidic and polar compound like this compound, the standard choice for the stationary phase is silica gel (SiO₂). wisc.edu Silica gel plates, often designated as Silica Gel 60, provide a polar surface with silanol (B1196071) groups (Si-OH) that can interact strongly with polar functional groups through hydrogen bonding. interchim.com This interaction is key to achieving good separation from less polar impurities or reactants. For acidic compounds, silica gel is generally preferred over other adsorbents like alumina (B75360) to prevent unwanted reactions or irreversible adsorption. interchim.com
Mobile Phase Development
The selection of the mobile phase, or eluent, is critical for achieving optimal separation and a desirable Retardation Factor (Rf) value, ideally between 0.3 and 0.7. ualberta.caresearchgate.net The eluent's polarity is adjusted to control the migration of the compound up the plate. Given the polar nature of this compound, a mobile phase of intermediate polarity is typically required.
Commonly, a mixture of a non-polar solvent and a more polar solvent is used. A typical starting system would be a combination of hexane (B92381) and ethyl acetate. By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned; increasing the proportion of ethyl acetate will increase the Rf value. sigmaaldrich.com
A critical consideration for carboxylic acids is the potential for "streaking" or "tailing" of the spot, which arises from the ionization of the acid on the basic sites of the silica gel. To counteract this, a small amount of a volatile acid, such as acetic acid or formic acid, is typically added to the mobile phase. libretexts.orgquora.com This acidic modifier suppresses the ionization of the compound's carboxyl group, leading to more compact and well-defined spots. researchgate.net
The following table provides examples of potential mobile phase systems for the analysis of this compound on a standard silica gel plate.
Table 1: Suggested Mobile Phase Systems for TLC Analysis
| Mobile Phase Composition (v/v/v) | Anticipated Rf Value | Rationale |
| Hexane : Ethyl Acetate (70:30) | Low (e.g., < 0.2) | Low polarity eluent; compound will have strong interaction with the stationary phase and migrate slowly. |
| Hexane : Ethyl Acetate : Acetic Acid (50:50:1) | Medium (e.g., 0.3-0.5) | Increased polarity from ethyl acetate promotes migration. Acetic acid is added to ensure a compact spot. researchgate.net |
| Dichloromethane : Methanol (B129727) : Acetic Acid (95:5:1) | Medium-High (e.g., 0.5-0.7) | A more polar system suitable for compounds with strong hydrogen bonding capabilities. researchgate.net |
| Ethyl Acetate : Acetic Acid (99:1) | High (e.g., > 0.7) | High polarity eluent; compound will have a weak interaction with the stationary phase and migrate quickly. |
Visualization Techniques
Since this compound is a colorless compound, visualization methods are required to locate the spot on the TLC plate after development. Both non-destructive and destructive methods can be employed.
UV Light: The presence of the benzoyl group (a phenyl ring conjugated to a carbonyl) makes the compound UV-active. When the TLC plate contains a fluorescent indicator (e.g., F254), the compound will absorb UV light at 254 nm and appear as a dark spot against a green fluorescent background. This is a non-destructive method, allowing for further analysis of the compound if needed. libretexts.org
Iodine Vapor: Exposing the plate to iodine vapor in a sealed chamber is a common and semi-destructive method. Iodine adsorbs onto the organic compounds on the plate, rendering them visible as brown spots. libretexts.orgstudy.com This method is general for most organic compounds but may not be permanent as the iodine will eventually sublime.
Chemical Stains: Destructive visualization can be achieved by dipping or spraying the plate with a chemical reagent that reacts with the compound to produce a colored product, usually upon heating.
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. It will appear as a yellow or brown spot on a purple background. fiu.edu
Bromocresol Green Stain: This is a highly specific stain for acidic compounds. The carboxylic acid group of this compound will appear as a distinct yellow spot on a blue background. fiu.edusilicycle.com This method is particularly useful for confirming the presence of the acidic functionality.
Table 2: Visualization Methods for this compound
| Method | Type | Expected Result | Notes |
| UV Light (254 nm) | Non-destructive | Dark spot on a fluorescent green background | Requires a TLC plate with a fluorescent indicator (F254). libretexts.org |
| Iodine Chamber | Semi-destructive | Brown spot on a light brown/yellow background | Spots are often temporary and should be circled with a pencil. study.com |
| Potassium Permanganate | Destructive | Yellow/brown spot on a purple background | General stain for oxidizable functional groups. fiu.edu |
| Bromocresol Green | Destructive | Yellow spot on a blue background | Highly selective for acidic compounds like carboxylic acids. silicycle.com |
Application in Reaction Monitoring
TLC is an invaluable tool for monitoring the progress of a chemical reaction, for example, the synthesis of this compound from its precursors. By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can qualitatively observe the consumption of reactants and the formation of the product over time. libretexts.org
For a synthesis involving the amidation of a precursor like 6-amino-2-bromohexanoic acid with benzoyl chloride, the product, this compound, is expected to have a different Rf value than the starting materials. A "co-spot," where the reaction mixture is spotted on top of the starting material spot, is often used to help differentiate between spots with similar Rf values. libretexts.orgrochester.edu The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane.
Table 3: Hypothetical TLC for Monitoring Synthesis
| Lane on TLC Plate | Description | Expected Observation |
| 1 (Starting Material) | Spot of pure 6-amino-2-bromohexanoic acid | A single spot with a low Rf value due to high polarity. |
| 2 (Co-spot) | Spot of starting material with reaction mixture spotted on top | Two distinct spots (or an elongated spot) if the reaction has started and the product has a different Rf. |
| 3 (Reaction Mixture) | Spot of the reaction mixture at a specific time point | A spot for the unreacted starting material and a new spot for the product (this compound) with a likely higher Rf value. As the reaction proceeds, the starting material spot will fade and the product spot will intensify. |
Future Research Trajectories for 6 Benzamido 2 Bromohexanoic Acid Chemistry
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of 6-benzamido-2-bromohexanoic acid, a compound with potential applications in chemical biology and medicinal chemistry, currently lacks a well-established, optimized pathway in publicly available literature. Future research will likely focus on developing efficient and scalable synthetic routes. One plausible approach involves a two-step process starting from 6-aminohexanoic acid. The first step would be the benzoylation of the primary amine, followed by the α-bromination of the resulting 6-benzamidohexanoic acid.
A key reaction in this proposed synthesis is the Hell-Volhard-Zelinskii reaction, which is a standard method for the α-bromination of carboxylic acids. libretexts.orglibretexts.org This reaction typically involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orglibretexts.org The reaction proceeds through the formation of an acid bromide, which more readily enolizes, allowing for selective bromination at the α-position. libretexts.orglibretexts.org
An alternative pathway could begin with ε-caprolactone. Ring-opening of ε-caprolactone with hydrobromic acid can yield 6-bromohexanoic acid. google.comchemicalbook.com Subsequent amination at the 6-position with a protected amine, followed by deprotection and benzoylation, and finally α-bromination would lead to the target compound. However, this route is more circuitous. A more direct, albeit potentially lower-yielding, approach could involve the reaction of 2,6-dibromohexanoic acid with benzamide (B126).
Future research in this area should aim to optimize reaction conditions, such as solvent, temperature, and reaction time, to maximize the yield and purity of this compound. Furthermore, the development of greener synthetic methods, for instance, using less hazardous reagents and minimizing waste, will be a significant contribution.
Table 1: Proposed Synthetic Pathways for this compound
| Starting Material | Key Intermediates | Key Reactions | Potential Advantages | Potential Challenges |
| 6-Aminohexanoic Acid | 6-Benzamidohexanoic acid | Amidation, Hell-Volhard-Zelinskii α-bromination | Relatively straightforward, readily available starting material | Use of bromine and PBr₃ requires careful handling |
| ε-Caprolactone | 6-Bromohexanoic acid | Ring-opening, Amination, Benzoylation, α-bromination | Utilizes an inexpensive starting material | Multi-step synthesis may lead to lower overall yield |
| 2,6-Dibromohexanoic Acid | - | Nucleophilic substitution with benzamide | Potentially a more direct route | Risk of side reactions and low selectivity |
Expansion of Structural Diversity through Chemical Transformations
The chemical structure of this compound offers multiple reactive sites—the carboxylic acid, the secondary bromide, and the amide—making it a versatile scaffold for generating a library of derivatives. Future research will undoubtedly focus on exploiting these functional groups to expand the structural diversity of this compound.
The α-bromo group is a key handle for introducing a wide range of functionalities via nucleophilic substitution reactions. For instance, reaction with various nucleophiles such as azides, thiols, or amines can lead to the corresponding α-azido, α-thio, or α-amino derivatives. These transformations would provide access to a diverse set of compounds with potentially interesting biological activities. The reaction with an azide, followed by reduction, would yield an α-amino acid derivative, a valuable building block in peptide synthesis.
The carboxylic acid moiety can be converted into esters, amides, or other acid derivatives. Esterification with different alcohols can be used to modulate the lipophilicity of the molecule, which can be crucial for its biological applications. Coupling the carboxylic acid with various amines or amino acids would generate a series of N-acylated derivatives, potentially leading to new peptide-like structures.
The benzamido group, while generally stable, could also be a point of modification. For example, the benzene (B151609) ring can be further functionalized through electrophilic aromatic substitution to introduce substituents that could fine-tune the electronic and steric properties of the molecule.
Table 2: Potential Chemical Transformations of this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative Class |
| α-Bromo | Nucleophilic Substitution | Sodium azide, Thiols, Amines | α-Azido acids, α-Thioether acids, α-Amino acids |
| Carboxylic Acid | Esterification | Various alcohols, DCC/DMAP | Esters |
| Carboxylic Acid | Amidation | Various amines, EDC/HOBt | Amides |
| Benzamido Group | Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Substituted benzamido derivatives |
Development of Innovative Molecular Tools and Scaffolds for Chemical Biology Research
The bifunctional nature of this compound makes it an attractive candidate for the development of innovative molecular tools and scaffolds for chemical biology research. nih.gov Its linear hexanoic acid backbone provides a flexible spacer, while the terminal functional groups allow for conjugation to different molecules of interest. nih.gov
One promising area of future research is its application as a chemical probe or a linker in proteomics and drug discovery. For example, it could be used in the design of activity-based probes (ABPs) to target specific enzymes. The α-bromo-carboxylic acid moiety could act as a reactive group to covalently modify the active site of an enzyme, while the benzamido group could be modified with a reporter tag (e.g., a fluorophore or a biotin) for detection and identification of the target protein.
Furthermore, this compound could serve as a versatile building block for the synthesis of more complex molecular architectures, such as macrocycles or peptidomimetics. The ability to selectively react with its different functional groups would allow for the construction of novel scaffolds with potential therapeutic applications. For instance, it could be incorporated into peptide chains to create constrained peptides with enhanced stability and biological activity.
The development of this compound as a tool for bioconjugation is another exciting research trajectory. nih.gov By attaching it to biomolecules such as proteins or nucleic acids, it could be used to study biological processes or to develop new diagnostic and therapeutic agents. The future of medicinal chemistry lies in the development of such targeted and innovative molecular entities. researchgate.netnih.gov
Table 3: Potential Applications in Chemical Biology
| Application Area | Role of this compound | Potential Research Outcome |
| Activity-Based Probes | Scaffold for probe synthesis | Identification of novel enzyme targets |
| Drug Discovery | Building block for complex molecules | Development of new therapeutic agents |
| Bioconjugation | Linker for biomolecule modification | Advanced diagnostic and therapeutic tools |
Q & A
Q. What are the recommended synthetic routes for 6-Benzamido-2-bromohexanoic acid, and what critical intermediates are involved?
A common approach involves multi-step synthesis starting with brominated benzoic acid derivatives. For example, substituted 2-aminohexanoic acids can be synthesized via enantioselective methods using (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate or its enantiomer, followed by coupling with brominated intermediates (e.g., 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) . Key intermediates include boronate esters and protected amino acids, with purification steps requiring column chromatography or recrystallization.
Q. How should researchers handle and store this compound to ensure stability?
Brominated aromatic compounds are typically light-sensitive and prone to decomposition. Storage recommendations for similar bromo-hydroxybenzoic acids suggest airtight containers under inert gas (e.g., nitrogen) at 2–8°C, with desiccants to prevent hydrolysis . Stability tests via HPLC or TLC should be conducted periodically to monitor degradation.
Q. What analytical techniques are suitable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²D-COSY) is critical for structural confirmation, particularly to resolve bromine-induced splitting patterns. Mass spectrometry (HRMS or ESI-MS) and IR spectroscopy can validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or stability data for brominated amino acid derivatives?
Contradictions often arise from differences in reaction conditions (e.g., solvent polarity, temperature) or impurities. For example, conflicting stability data for bromo-hydroxybenzoic acids may reflect varying moisture levels during storage. Systematic reproducibility studies under controlled conditions (e.g., anhydrous vs. humid environments) and advanced analytics (e.g., X-ray crystallography for crystal packing analysis) are essential to identify confounding variables .
Q. What strategies optimize enantiomeric purity in the synthesis of this compound?
Chiral auxiliaries, such as tert-butyl-4,5-diphenyloxazinane derivatives, can enforce stereochemical control during amide bond formation. Post-synthetic resolution via chiral HPLC or enzymatic kinetic resolution (e.g., lipase-mediated hydrolysis) may further enhance enantiomeric excess (ee). Monitoring ee through polarimetry or chiral GC/MS is critical .
Q. How do substituent effects influence the electrophilic reactivity of the bromine atom in this compound?
The electron-withdrawing benzamido group at position 6 increases the electrophilicity of the C-2 bromine atom, making it susceptible to nucleophilic substitution (e.g., Suzuki coupling). Computational studies (DFT) on analogous brominated benzoic acids suggest that steric hindrance from the benzamido group may slow SN2 mechanisms, favoring radical pathways in certain solvents .
Q. What are the mechanistic implications of unexpected byproducts in the hydrolysis of this compound?
Hydrolysis under acidic or basic conditions may yield bromohexanoic acid derivatives or debrominated products. Byproduct analysis via LC-MS/MS and isotopic labeling (e.g., D₂O for tracking proton exchange) can distinguish between nucleophilic displacement and radical-mediated pathways. Controlled pH adjustments and kinetic studies are recommended to suppress side reactions .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., divergent melting points), cross-validate results using multiple labs and reference standards. For example, discrepancies in CAS registry data for brominated benzoic acids were resolved through collaborative inter-laboratory studies .
- Safety Protocols : Use full-body protective gear (e.g., nitrile gloves, lab coats) and respiratory protection (NIOSH-approved OV/AG/P99 filters) when handling brominated compounds due to potential mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
